Xanthosine, 6-thio-

説明

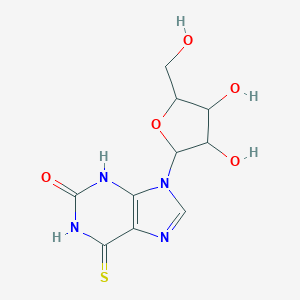

Xanthosine, 6-thio- is a nucleoside analog derived from xanthine and ribose. It is structurally similar to xanthosine but contains a sulfur atom at the sixth position of the xanthine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Xanthosine, 6-thio- typically involves the thiolation of xanthosine. One common method is the reaction of xanthosine with a thiolating agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete thiolation.

Industrial Production Methods: Industrial production of Xanthosine, 6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: Xanthosine, 6-thio- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can also be reduced to form thiols or other reduced sulfur species. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Xanthosine, 6-thio- can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced sulfur species

Substitution: Various substituted xanthosine derivatives

科学的研究の応用

Chemical Properties and Reactions

Xanthosine, 6-thio- can participate in various chemical reactions, making it a versatile building block in synthetic chemistry. Key reactions include:

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : It can be reduced to form thiols or other reduced sulfur species with reducing agents such as sodium borohydride.

- Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the incorporation of other nucleophiles.

These reactions facilitate the synthesis of various nucleoside analogs and biologically active compounds, making Xanthosine, 6-thio- valuable in chemical research and drug development .

Biological Applications

In biological research, Xanthosine, 6-thio- is utilized to study nucleoside metabolism and enzyme kinetics. Its applications include:

- Enzyme Substrate/Inhibitor : It acts as a substrate or inhibitor for enzymes involved in nucleoside metabolism, such as xanthine oxidase and nucleoside phosphorylases. This inhibition can disrupt cellular processes by accumulating nucleoside analogs.

- Gene Therapy : Recent studies suggest that derivatives of Xanthosine, including 6-thioxanthine, show promise as candidates for gene therapy in cancer treatment. They can be used in combination with specific genes to enhance therapeutic efficacy .

Medical Applications

The medicinal potential of Xanthosine, 6-thio- is significant:

- Antiviral and Anticancer Activities : Research indicates that this compound exhibits antiviral properties and may inhibit cancer cell proliferation. Its mechanism involves incorporation into DNA and RNA, leading to abnormal nucleic acid structures that interfere with replication .

- Diagnostic Tools : It is being explored for use in diagnostic assays due to its unique biochemical interactions.

Industrial Applications

In the pharmaceutical industry, Xanthosine, 6-thio- is used for:

- Production of Pharmaceuticals : It serves as an intermediate in the synthesis of various drugs.

- Development of New Materials : The compound's unique properties are being investigated for applications in new material technologies.

Case Studies

- Gene Therapy Research : A study demonstrated that 6-thioxanthine could enhance gene transfer efficiency when used alongside the E. coli gpt gene in cancer models. This approach showed promise as an alternative to traditional methods involving thymidine kinase .

- Nucleic Acid Incorporation Studies : Research indicated that Xanthosine, 6-thio- could be incorporated into DNA strands, leading to cytotoxic effects on cancer cells due to disrupted replication processes .

作用機序

The mechanism of action of Xanthosine, 6-thio- involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes involved in nucleoside and nucleotide metabolism, such as xanthine oxidase and nucleoside phosphorylases. This inhibition can lead to the accumulation of nucleoside analogs and disruption of cellular processes.

DNA and RNA Incorporation: Xanthosine, 6-thio- can be incorporated into DNA and RNA, leading to the formation of abnormal nucleic acid structures. This can interfere with DNA replication and transcription, resulting in cytotoxic effects.

Signal Transduction: The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.

類似化合物との比較

Xanthosine, 6-thio- can be compared with other similar compounds, such as:

Xanthosine: The parent compound, which lacks the sulfur atom at the sixth position. Xanthosine has different chemical and biological properties compared to its thio-analog.

6-Thioguanine: Another thiolated nucleoside analog, which is used as an anticancer and immunosuppressive agent. It has a similar mechanism of action but different therapeutic applications.

6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia and autoimmune diseases. It shares some similarities with Xanthosine, 6-thio- in terms of enzyme inhibition and nucleic acid incorporation.

Uniqueness: Xanthosine, 6-thio- is unique due to its specific structural modification, which imparts distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.

生物活性

Xanthosine, 6-thio- is a modified nucleoside that has garnered attention for its unique biological activities and potential therapeutic applications. This article explores the biological activity of Xanthosine, 6-thio-, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

Xanthosine, 6-thio- is characterized by the substitution of a sulfur atom at the sixth position of the xanthosine molecule. This modification alters its chemical reactivity and biological activity, making it a valuable compound in various research fields.

| Property | Xanthosine | Xanthosine, 6-thio- |

|---|---|---|

| Chemical Formula | C₈H₁₀N₄O₄ | C₈H₉N₄OS |

| Molecular Weight | 226.19 g/mol | 241.24 g/mol |

| pKa | 7.7 | ~6.2 |

The biological activity of Xanthosine, 6-thio- can be attributed to several mechanisms:

- Enzyme Inhibition : Xanthosine, 6-thio- acts as an inhibitor for enzymes involved in nucleoside metabolism, such as xanthine oxidase and nucleoside phosphorylases. This inhibition can lead to the accumulation of nucleoside analogs and disrupt normal cellular processes.

- Incorporation into Nucleic Acids : The compound can be incorporated into DNA and RNA, resulting in the formation of abnormal nucleic acid structures. This incorporation interferes with DNA replication and transcription, leading to cytotoxic effects in cells.

- Signal Transduction Modulation : Xanthosine, 6-thio- has been shown to modulate various signaling pathways related to cell proliferation, apoptosis, and immune responses.

Therapeutic Applications

Research has indicated that Xanthosine, 6-thio- holds potential in various therapeutic contexts:

- Antiviral Activity : The compound is being investigated for its ability to inhibit viral replication, making it a candidate for antiviral therapies.

- Anticancer Properties : Studies have shown that Xanthosine, 6-thio- exhibits cytotoxic effects against certain cancer cell lines by disrupting nucleic acid metabolism .

Case Studies

- Inhibition of Tumor Growth : In a study involving Sarcoma 180 (S-180) tumor cells, Xanthosine, 6-thio- demonstrated an ability to inhibit the conversion of IMP to AMP more effectively in tumor tissues compared to normal tissues. This suggests a potential for selective anti-tumor activity due to differences in enzymatic capacity between tumors and host tissues .

- Comparison with Other Thiolated Compounds : When compared to other thiolated nucleosides like 6-thioguanine and 6-thiohypoxanthine, Xanthosine, 6-thio- showed distinct mechanisms of action and varying levels of cytotoxicity against cancer cells. For instance, while both compounds inhibit similar metabolic pathways, their effects on cellular proliferation differ significantly .

Comparative Analysis

The following table summarizes the biological activities of Xanthosine, 6-thio- compared to related compounds:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Xanthosine | Standard nucleoside metabolism | Limited therapeutic use |

| Xanthosine, 6-thio- | Inhibits nucleoside metabolism; incorporated into DNA/RNA | Antiviral; anticancer |

| 6-Thioguanine | Inhibits purine synthesis; incorporated into DNA | Anticancer; immunosuppressive |

| 6-Mercaptopurine | Inhibits purine synthesis; incorporated into DNA | Treatment for leukemia |

特性

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-sulfanylidene-3H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(18)13-8(4)20/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYWQXDBECLBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947250 | |

| Record name | 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-76-3 | |

| Record name | 6-Thioxanthosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Pentofuranosyl-6-sulfanyl-9H-purin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。